molecular formula C13H11FO2 B6373101 3-Fluoro-5-(3-hydroxymethylphenyl)phenol CAS No. 1261897-24-8

3-Fluoro-5-(3-hydroxymethylphenyl)phenol

Cat. No.: B6373101
CAS No.: 1261897-24-8
M. Wt: 218.22 g/mol
InChI Key: LPBGAUCQKUONSR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-hydroxymethylphenyl)phenol is an organic compound with the molecular formula C13H11FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom at the 3-position and a hydroxymethyl group at the 5-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(3-hydroxymethylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 3-hydroxybenzaldehyde.

    Reaction Conditions: The key step involves the formation of a carbon-carbon bond between the fluorophenol and the hydroxybenzaldehyde. This can be achieved through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: 3-Fluoro-5-(3-carboxyphenyl)phenol.

    Reduction: 3-Fluoro-5-(3-methylphenyl)phenol.

    Substitution: 3-(Substituted)-5-(3-hydroxymethylphenyl)phenol.

Scientific Research Applications

3-Fluoro-5-(3-hydroxymethylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its phenolic structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-hydroxymethylphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in halogen bonding interactions.

Comparison with Similar Compounds

  • 3-Fluoro-4-(3-hydroxymethylphenyl)phenol
  • 3-Fluoro-5-(4-hydroxymethylphenyl)phenol
  • 3-Fluoro-5-(3-methylphenyl)phenol

Comparison:

  • Uniqueness: The specific positioning of the fluorine and hydroxymethyl groups in 3-Fluoro-5-(3-hydroxymethylphenyl)phenol imparts unique chemical and physical properties, such as enhanced reactivity and binding affinity.
  • Differences: Variations in the position of substituents can lead to differences in reactivity, stability, and biological activity. For example, the presence of the fluorine atom at different positions can affect the compound’s electronic properties and its interaction with biological targets.

Properties

IUPAC Name

3-fluoro-5-[3-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBGAUCQKUONSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684144
Record name 5-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-24-8
Record name 5-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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